molecular formula C20H28N2O B14331406 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole CAS No. 108886-10-8

1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole

Cat. No.: B14331406
CAS No.: 108886-10-8
M. Wt: 312.4 g/mol
InChI Key: RSWIOJGAFGZTGU-UHFFFAOYSA-N
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Description

1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an octyloxyphenyl group attached to a prop-1-en-1-yl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde as starting materials . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity. The reaction conditions typically include the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and catalysts

Mechanism of Action

The mechanism of action of 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various proteins and receptors, modulating their functions and leading to therapeutic effects .

Comparison with Similar Compounds

1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

    Metronidazole: An antibacterial and antiprotozoal agent.

Compared to these compounds, this compound may exhibit unique properties due to the presence of the octyloxyphenyl group, which can influence its biological activity and chemical reactivity .

Properties

CAS No.

108886-10-8

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

1-[1-(2-octoxyphenyl)prop-1-enyl]imidazole

InChI

InChI=1S/C20H28N2O/c1-3-5-6-7-8-11-16-23-20-13-10-9-12-18(20)19(4-2)22-15-14-21-17-22/h4,9-10,12-15,17H,3,5-8,11,16H2,1-2H3

InChI Key

RSWIOJGAFGZTGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=CC)N2C=CN=C2

Origin of Product

United States

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